![molecular formula C20H19N3O4 B2409692 4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide CAS No. 898426-56-7](/img/structure/B2409692.png)
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide is a complex organic compound that has gained attention due to its multifaceted applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide typically involves multi-step organic synthesis. Commonly, the process begins with the preparation of the pyrroloquinoline core via condensation reactions. Subsequent steps include the introduction of the nitrobenzamide group through nitration and amidation reactions. Typical conditions involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or base-promoted environments.
Industrial Production Methods
Industrial production often scales up these reactions, focusing on efficiency and yield. Continuous flow reactors and microwave-assisted synthesis are employed to enhance reaction rates and minimize by-products. Optimizing temperature, pressure, and reactant concentrations are critical for maximizing output while maintaining high purity.
化学反応の分析
Types of Reactions It Undergoes
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide undergoes a variety of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The carbonyl group can participate in reduction reactions to form alcohol derivatives.
Substitution: The aromatic ring facilitates electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Typical reagents include hydrogen for reductions, oxidizing agents like potassium permanganate for oxidations, and various nucleophiles for substitution reactions. Conditions often require controlled environments, including specific pH and temperature ranges.
Major Products
The major products from these reactions vary widely, including:
Amines from nitro reduction
Alcohols from carbonyl reductions
Substituted aromatic compounds from electrophilic/nucleophilic substitutions
科学的研究の応用
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide has numerous applications in:
Chemistry: Used as an intermediate in organic synthesis and material science research.
Biology: Explored for its potential as a bioactive molecule in pharmacological studies.
Medicine: Investigated for its therapeutic potential, including anti-cancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with cellular proteins and enzymes, potentially inhibiting or modifying their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, signal transduction, and metabolic processes.
類似化合物との比較
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide stands out due to its unique structural features. Comparatively:
Similar Compounds: Other nitrobenzamides, pyrroloquinolines, and their derivatives
Uniqueness: Its specific combination of functional groups and ring structure confers distinctive reactivity and applications.
特性
IUPAC Name |
4-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-11-5-6-14(9-17(11)23(26)27)19(24)21-15-8-13-4-3-7-22-18(13)16(10-15)12(2)20(22)25/h5-6,8-10,12H,3-4,7H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJPELNGZXSFRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
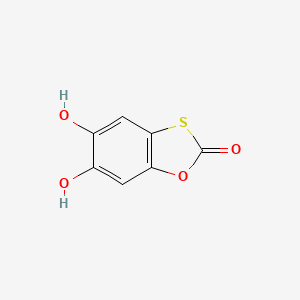
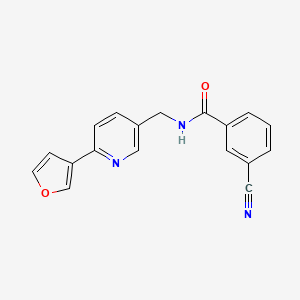

![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)
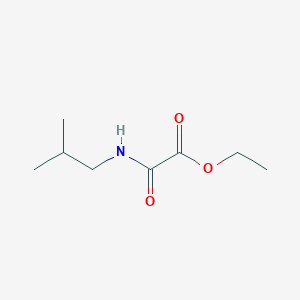
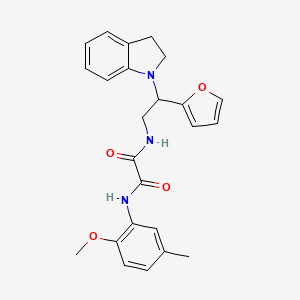

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2409626.png)
![5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide](/img/structure/B2409627.png)
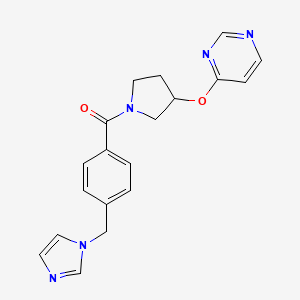
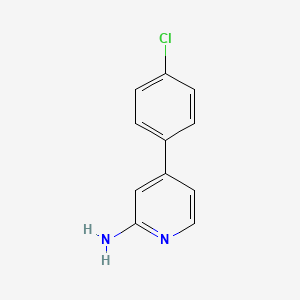
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)
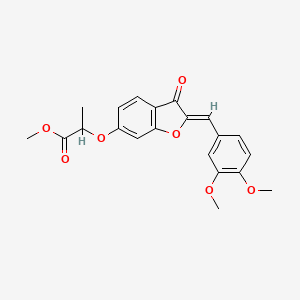
![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)
